molecular formula C18H18BrN3O3S B11569381 ethyl 5-(3-bromophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

ethyl 5-(3-bromophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

Cat. No.: B11569381
M. Wt: 436.3 g/mol
InChI Key: HPFAHVSNIAPPAL-UHFFFAOYSA-N
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Description

Ethyl 5-(3-bromophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3-bromophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a bromophenyl derivative with a thia-triazatricyclo compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like toluene at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-bromophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced tricyclic compounds.

    Substitution: Formation of substituted tricyclic compounds with different functional groups.

Scientific Research Applications

Ethyl 5-(3-bromophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(3-bromophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(3-bromophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-diene-11-carboxylate is unique due to its specific bromophenyl substitution and the presence of a thia-triazatricyclo core

Properties

Molecular Formula

C18H18BrN3O3S

Molecular Weight

436.3 g/mol

IUPAC Name

ethyl 5-(3-bromophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

InChI

InChI=1S/C18H18BrN3O3S/c1-2-25-18(24)22-7-6-12-13(9-22)26-17-14(12)16(23)20-15(21-17)10-4-3-5-11(19)8-10/h3-5,8,15,21H,2,6-7,9H2,1H3,(H,20,23)

InChI Key

HPFAHVSNIAPPAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=CC=C4)Br

Origin of Product

United States

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